
2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide, also known as BI-69A11, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This molecule has been synthesized and studied for its pharmacological properties, and research has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide involves the inhibition of CK2 activity, which leads to the disruption of various cellular processes. This compound binds to the ATP-binding site of the CK2 enzyme, preventing its activation and subsequent downstream signaling. This, in turn, leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to exhibit anti-inflammatory and anti-angiogenic effects. It has been suggested that 2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide could be used in the treatment of various inflammatory and angiogenic diseases, such as arthritis and diabetic retinopathy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide is its specificity for the CK2 enzyme, which makes it a promising therapeutic agent for the treatment of cancer. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments. Additionally, further research is needed to determine the optimal dosage and delivery method for this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide. One potential application is in the treatment of cancer, either as a standalone therapy or in combination with other anticancer agents. Additionally, this compound could be explored for its potential in the treatment of inflammatory and angiogenic diseases. Further research is also needed to optimize the synthesis and formulation of this compound for clinical use.
In conclusion, 2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide is a promising chemical compound that has been studied for its potential as a therapeutic agent. Its specificity for the CK2 enzyme and its anticancer properties make it a promising candidate for cancer treatment. Further research is needed to determine its optimal dosage and delivery method, as well as its potential applications in other diseases.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide involves the reaction of 4-bromoanisole with 3-iodoaniline in the presence of a base, followed by the addition of acetic anhydride to form the final product. The reaction is carried out under carefully controlled conditions to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide has been the subject of several scientific studies, mainly focused on its potential as a therapeutic agent. Research has shown that this compound exhibits anticancer properties, specifically in the inhibition of the protein kinase CK2. This protein is involved in various cellular processes, including cell proliferation and survival, and its overexpression has been linked to the development of cancer.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrINO2/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRKPJDHOPBFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

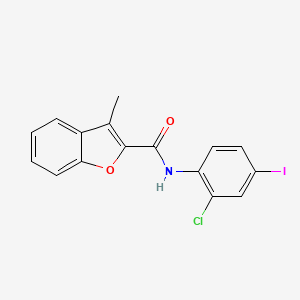
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)
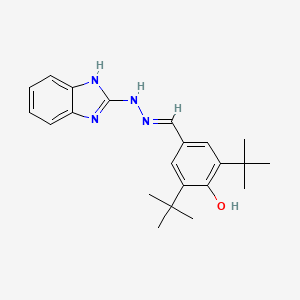
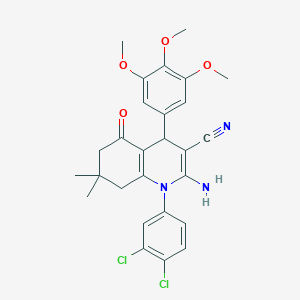
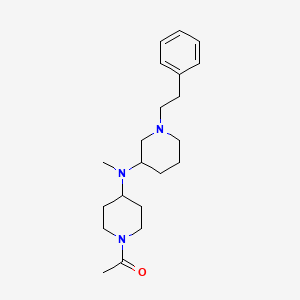
![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6044337.png)
![methyl (1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6044342.png)
![N-(3,4-dimethoxyphenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6044349.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-2H-pyran-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6044362.png)
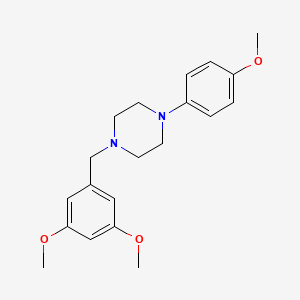
![4-[(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6044379.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide](/img/structure/B6044390.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6044391.png)